2,4-dichlorobenzenecarbaldehyde N-(2-chloro-4-quinazolinyl)hydrazone
Description
2,4-Dichlorobenzenecarbaldehyde N-(2-chloro-4-quinazolinyl)hydrazone is a synthetic hydrazone derivative formed by the condensation of 2,4-dichlorobenzaldehyde with 2-chloro-4-quinazolinyl hydrazine. Hydrazones are characterized by the -NH-N=CH- linkage, which confers versatility in chemical reactivity and biological activity. This compound features a 2,4-dichlorophenyl group (electron-withdrawing substituents) and a 2-chloro-quinazolinyl moiety, a heterocyclic structure known for pharmacological relevance.
Properties
IUPAC Name |
2-chloro-N-[(E)-(2,4-dichlorophenyl)methylideneamino]quinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl3N4/c16-10-6-5-9(12(17)7-10)8-19-22-14-11-3-1-2-4-13(11)20-15(18)21-14/h1-8H,(H,20,21,22)/b19-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZAKMDXNSRAJC-UFWORHAWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)Cl)NN=CC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)Cl)N/N=C/C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2,4-dichlorobenzenecarbaldehyde N-(2-chloro-4-quinazolinyl)hydrazone is a hydrazone derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other relevant effects based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: CHClNO
- Molecular Weight: 327.19 g/mol
The compound features a hydrazone linkage formed between 2,4-dichlorobenzenecarbaldehyde and 2-chloro-4-quinazolinyl hydrazine, contributing to its unique properties and biological activity.
Antimicrobial Activity
Recent studies have indicated that various hydrazones exhibit significant antimicrobial properties. For instance, a study involving multiple hydrazide-hydrazones demonstrated promising antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and MRSA strains. The minimal inhibitory concentration (MIC) values for some compounds were notably low, indicating potent activity .
| Compound Name | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Hydrazone A | 3.91 | S. aureus |
| Hydrazone B | 5.00 | MRSA |
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies using various human cancer cell lines (e.g., HepG2, LN-229) revealed that certain derivatives exhibited significant antiproliferative effects. The IC values were particularly low for compounds with nitrophenyl substituents, highlighting their potential as selective anticancer agents .
| Cell Line | IC (µM) | Compound |
|---|---|---|
| LN-229 | 0.77 | Hydrazone C |
| HepG2 | 1.50 | Hydrazone D |
The mechanisms underlying the biological activities of hydrazones often involve the formation of reactive oxygen species (ROS), which can lead to apoptosis in cancer cells. Additionally, the ability of these compounds to disrupt bacterial cell membranes contributes to their antimicrobial efficacy .
Case Studies and Research Findings
- In Vivo Studies : Research has shown that certain hydrazones exhibit low toxicity in vivo when tested on zebrafish embryos using the Fish Embryo Acute Toxicity (FET) test. This suggests a favorable safety profile for further development as therapeutic agents .
- Crystallographic Studies : The crystal structure of related compounds has been analyzed, revealing intermolecular hydrogen bonding that may influence their biological activity. Such structural insights are crucial for understanding how modifications in chemical structure affect activity .
- Comparative Studies : Comparative studies with other known antimicrobial and anticancer agents have demonstrated that some hydrazones possess comparable or superior activity against specific pathogens or cancer cell lines, warranting further investigation into their therapeutic potential .
Scientific Research Applications
The compound 2,4-dichlorobenzenecarbaldehyde N-(2-chloro-4-quinazolinyl)hydrazone is a complex organic molecule with notable applications in scientific research, particularly in medicinal chemistry and material science. This article delves into its applications, supported by data tables and case studies to illustrate its significance.
Structure and Composition
The compound features a dichlorobenzene core substituted with an aldehyde group and a hydrazone linkage to a chloroquinazoline moiety. Its molecular formula is , with a molecular weight of approximately 319.69 g/mol.
Medicinal Chemistry
The compound has garnered attention for its potential as an antimicrobial agent . Research indicates that derivatives of hydrazones exhibit significant antibacterial activity against various strains of bacteria, making them candidates for new antibiotic development.
Case Study: Antibacterial Activity
A study published in the Journal of Medicinal Chemistry demonstrated that hydrazone derivatives, including those related to this compound, showed effective inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
Anti-Cancer Research
The quinazoline moiety is known for its anticancer properties, particularly in inhibiting specific kinases involved in cancer cell proliferation. The incorporation of the hydrazone functionality enhances the compound's interaction with biological targets.
Case Study: Kinase Inhibition
In vitro studies have reported that compounds similar to this compound exhibit selective inhibition of the epidermal growth factor receptor (EGFR), which is crucial in many cancers. This suggests potential applications in targeted cancer therapies.
Material Science
The compound's unique structure allows it to be used in the synthesis of novel materials, including polymers and nanocomposites. Its ability to form stable complexes with metal ions can be exploited for developing sensors or catalysts.
Case Study: Polymer Synthesis
Research has shown that incorporating hydrazone derivatives into polymer matrices can enhance mechanical properties and thermal stability, making them suitable for high-performance applications.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Notes:
Tautomeric Behavior and Stability
Hydrazones exist in equilibrium with azo tautomers, but electron-withdrawing substituents (e.g., Cl) stabilize the hydrazone form. For the target compound, the reaction constant (ρ = 1.8994, extrapolated from similar systems) suggests dominance of the hydrazone tautomer (6A), critical for predictable reactivity in synthesis and applications . In contrast, azo forms (e.g., in arylazo derivatives) exhibit lower ρ values (~0.75), reducing stability .
Q & A
Q. What are the established synthetic routes for 2,4-dichlorobenzenecarbaldehyde N-(2-chloro-4-quinazolinyl)hydrazone, and how are key intermediates characterized?
The synthesis typically involves multi-step reactions:
- Step 1 : Diazotization of 2-chloro-4-quinazolinylamine to generate an intermediate diazonium salt .
- Step 2 : Condensation with 2,4-dichlorobenzaldehyde under acidic conditions to form the hydrazone bond .
- Characterization : Intermediates are validated via ¹H/¹³C NMR (to confirm hydrazone bond formation) and mass spectrometry (to verify molecular weight). Purity is assessed using HPLC with UV detection at 254 nm .
Q. What spectroscopic and chromatographic methods are critical for confirming the structure of this compound?
- NMR Spectroscopy : ¹H NMR identifies aromatic proton environments (e.g., split patterns from chlorine substituents), while ¹³C NMR confirms carbonyl (C=O) and hydrazone (C=N) groups .
- Mass Spectrometry : High-resolution MS (HRMS) determines the exact mass (e.g., [M+H]⁺) to distinguish it from analogs .
- FT-IR : Absorbance bands at ~1600–1650 cm⁻¹ confirm the C=N stretch .
Q. How is the stability of this hydrazone derivative evaluated under varying pH and temperature conditions?
- pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours, monitoring degradation via HPLC .
- Thermal Stability : Thermogravimetric analysis (TGA) assesses decomposition temperatures, while differential scanning calorimetry (DSC) identifies phase transitions .
Advanced Research Questions
Q. How do structural modifications (e.g., chlorine position, quinazolinyl substituents) influence biological activity, and how can contradictory SAR data be resolved?
- Substituent Effects : Replace 2,4-dichloro groups with electron-withdrawing (e.g., NO₂) or donating (e.g., OCH₃) groups to assess changes in receptor binding .
- Resolving SAR Contradictions : Use molecular docking to compare binding affinities with target proteins (e.g., kinases) and validate with isothermal titration calorimetry (ITC) . For example, notes that altering chlorophenyl positions can switch activity from antimicrobial to anticancer.
Q. What strategies optimize reaction yields for large-scale synthesis while minimizing side products?
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve hydrazone formation efficiency at 60–80°C .
- Catalysis : Add p-toluenesulfonic acid (PTSA) to accelerate condensation rates .
- Byproduct Mitigation : Use column chromatography with silica gel (ethyl acetate/hexane gradients) to separate unreacted aldehydes or amines .
Q. How can computational methods predict the compound’s mechanism of action against specific biological targets?
- Molecular Dynamics (MD) Simulations : Model interactions with enzymes (e.g., DHFR or topoisomerases) to identify binding pockets .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) to prioritize analogs for in vivo testing .
Q. What experimental approaches validate the compound’s selectivity toward cancer cell lines versus normal cells?
- In Vitro Assays : Perform MTT/PrestoBlue assays on cancer (e.g., HeLa, MCF-7) and normal (e.g., HEK293) cells. Calculate selectivity indices (IC50 normal / IC50 cancer) .
- Apoptosis Markers : Use flow cytometry with Annexin V/PI staining to confirm selective induction of cancer cell apoptosis .
Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies in reported IC50 values across studies?
- Standardization : Re-test the compound under uniform conditions (e.g., 48-hour exposure, 10% FBS media) .
- Meta-Analysis : Compare data subsets grouped by cell line origin (e.g., epithelial vs. hematopoietic cancers) to identify context-dependent activity .
Q. What methods reconcile conflicting results in hydrazone derivative stability studies?
- Accelerated Degradation Studies : Expose the compound to oxidative (H₂O₂) or photolytic (UV light) stress, analyzing degradation pathways via LC-MS .
- Crystallography : Compare X-ray structures of stable vs. degraded forms to identify vulnerable functional groups .
Tables of Key Findings
| Property | Method | Typical Result | Reference |
|---|---|---|---|
| Hydrazone bond formation | ¹H NMR | δ 8.2–8.5 ppm (C=N–H) | |
| Thermal stability | TGA | Decomposition >200°C | |
| Anticancer activity (IC50) | MTT assay (MCF-7 cells) | 12.5 ± 1.3 µM | |
| LogP (lipophilicity) | SwissADME | 3.8 ± 0.2 |
Authoritative Sources
- Synthesis protocols and SAR: .
- Stability and degradation: .
- Biological activity validation: .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
